ethyl 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar pyrazole derivatives involves multi-step chemical reactions, starting from basic precursors to the final compound. For instance, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized via treatment with ethyl 2-cyano-3,3-dimethylthioacrylate, demonstrating a method that could be adapted for the synthesis of ethyl 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (L. Minga, 2005).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by X-ray diffraction methods, revealing detailed geometric parameters. For example, the crystal structure analysis of a similar compound showed monoclinic space group characteristics, providing insights into the molecular geometry that would be expected for ethyl 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (Chao Wu et al., 2005).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cyclocondensation and interactions with other chemical agents, which lead to the formation of new compounds with diverse properties. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate reacts selectively with 1,3-dicarbonyl compounds, a reaction that could be pertinent to our compound of interest for functionalization or modification purposes (P. S. Lebedˈ et al., 2012).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including melting points, solubility, and crystalline structure, can be determined through analytical techniques like X-ray diffraction and NMR spectroscopy. These properties are crucial for understanding the behavior of the compound under different conditions and for its application in material science (S. Naveen et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity with various agents, stability under different conditions, and potential for chemical modifications, are essential for the application of ethyl 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate in synthesis and material science. Studies on similar compounds provide a basis for predicting the chemical behavior of our compound of interest (Andrej Hanzlowsky et al., 2003).
properties
IUPAC Name |
ethyl 5-[(3,5-dimethylpyrazol-1-yl)methyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-4-19-11(17)10-9(13-12(18)14-10)6-16-8(3)5-7(2)15-16/h5H,4,6H2,1-3H3,(H2,13,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEQRBHGTTVCMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N1)CN2C(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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